molecular formula C17H28N2O4 B261388 N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

Katalognummer B261388
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: HHGBVGXQAOVTMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP was first discovered in the 1980s when a group of drug users in California developed symptoms similar to Parkinson's disease after consuming a contaminated batch of a designer drug. Since then, MPTP has been used extensively in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies.

Wirkmechanismus

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is selectively taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is converted to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is the selective degeneration of dopaminergic neurons in the brain. This leads to a decrease in dopamine levels in the striatum and the development of symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in animal models is that it closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. This allows researchers to study the underlying mechanisms of the disease and test potential therapies in a more relevant model. However, there are also limitations to using N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine. For example, N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine only selectively damages dopaminergic neurons, whereas Parkinson's disease affects multiple cell types in the brain. Additionally, the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in animal models does not fully replicate the complex pathophysiology of Parkinson's disease in humans.

Zukünftige Richtungen

There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine. One area of focus is the development of new therapies that can protect dopaminergic neurons from the toxic effects of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine and other neurotoxins. Another area of focus is the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in combination with other neurotoxins to create animal models that more closely replicate the pathophysiology of Parkinson's disease in humans. Additionally, researchers are exploring the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in combination with imaging techniques to better understand the progression of Parkinson's disease and to develop new diagnostic tools.

Synthesemethoden

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and morpholine. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced with sodium borohydride to yield the corresponding amine. Finally, the amine is reacted with propylene oxide to form N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine.

Wissenschaftliche Forschungsanwendungen

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is primarily used in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies. N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is selectively taken up by dopaminergic neurons in the brain, where it is converted to a toxic metabolite that damages the mitochondria and leads to cell death. This process closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. By studying the effects of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine on animal models, researchers can gain insight into the underlying mechanisms of Parkinson's disease and test potential therapies.

Eigenschaften

Produktname

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

Molekularformel

C17H28N2O4

Molekulargewicht

324.4 g/mol

IUPAC-Name

3-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C17H28N2O4/c1-20-15-11-14(12-16(21-2)17(15)22-3)13-18-5-4-6-19-7-9-23-10-8-19/h11-12,18H,4-10,13H2,1-3H3

InChI-Schlüssel

HHGBVGXQAOVTMB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.